![molecular formula C14H7BF8O B594157 Bis(3-fluoro-2-(trifluoromethyl)phenyl)(hydroxy)borane CAS No. 1218790-74-9](/img/structure/B594157.png)
Bis(3-fluoro-2-(trifluoromethyl)phenyl)(hydroxy)borane
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Overview
Description
Scientific Research Applications
Drug Development
Compounds containing the trifluoromethyl group, such as Bis(3-fluoro-2-(trifluoromethyl)phenyl)(hydroxy)borane, have been found in many FDA-approved drugs over the last 20 years . They exhibit numerous pharmacological activities, making them valuable in the field of drug development .
Synthesis of Biologically Active Molecules
These compounds can be involved in various reactions such as Suzuki-Miyaura cross-coupling reactions, aerobic oxidative cross-coupling, and microwave-assisted Petasis reactions . These reactions are crucial in the synthesis of biologically active molecules .
Antibacterial Agents
Some derivatives of these compounds have shown potent growth inhibitory effects on drug-resistant bacteria . This makes them potential candidates for the development of new antibiotics, especially against methicillin-resistant Staphylococcus aureus (MRSA) and Enterococci .
Catalysts in Organic Transformations
The 3,5-bis(trifluoromethyl)phenyl motif is used ubiquitously in H-bond catalysts . This suggests that Bis(3-fluoro-2-(trifluoromethyl)phenyl)(hydroxy)borane could be used as a catalyst in promoting organic transformations .
Chemical Derivatization
3,5-Bis(trifluoromethyl)phenyl isocyanate, a related compound, is used in the chemical derivatization of amino-functionalized model surfaces . This suggests potential applications in surface chemistry and materials science .
Synthesis of Inhibitors
These compounds can be used in the preparation of inhibitors of kinesin spindle protein (KSP) for potential use as antitumor agents .
Mechanism of Action
Target of Action
The primary target of Bis(3-fluoro-2-(trifluoromethyl)phenyl)(hydroxy)borane is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The compound acts as an organoboron reagent in this process .
Mode of Action
Bis(3-fluoro-2-(trifluoromethyl)phenyl)(hydroxy)borane forms a ‘frustrated Lewis pair’ with 2,2,6,6-tetramethylpiperidine, which cleaves H2 to form a salt containing the novel anion [μ-H (BArF 18) 2] − . This interaction with its target leads to changes in the chemical structure and properties of the compound.
Biochemical Pathways
The compound is involved in the Suzuki–Miyaura cross-coupling reaction, which is a key pathway in organic synthesis . The downstream effects of this pathway include the formation of carbon–carbon bonds, which are crucial for the synthesis of complex organic compounds .
Result of Action
The result of the compound’s action is the formation of a novel anion [μ-H (BArF 18) 2] − . This anion is formed when the compound cleaves H2 in the presence of 2,2,6,6-tetramethylpiperidine . This process results in significant changes at the molecular and cellular levels.
Action Environment
The action of Bis(3-fluoro-2-(trifluoromethyl)phenyl)(hydroxy)borane is influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction, in which the compound plays a key role, is known for its mild and functional group tolerant reaction conditions . Therefore, the compound’s action, efficacy, and stability may be influenced by factors such as temperature, pH, and the presence of other chemical groups.
properties
IUPAC Name |
bis[3-fluoro-2-(trifluoromethyl)phenyl]borinic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7BF8O/c16-9-5-1-3-7(11(9)13(18,19)20)15(24)8-4-2-6-10(17)12(8)14(21,22)23/h1-6,24H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPVWDJSKJMCXQY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC=C1)F)C(F)(F)F)(C2=C(C(=CC=C2)F)C(F)(F)F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7BF8O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70681623 |
Source
|
Record name | Bis[3-fluoro-2-(trifluoromethyl)phenyl]borinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70681623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.00 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1218790-74-9 |
Source
|
Record name | Bis[3-fluoro-2-(trifluoromethyl)phenyl]borinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70681623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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